(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid
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Overview
Description
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is an organic compound that features both amino and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable amino acid derivative with a phenylamine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simpler compound with similar structural features but lacking the amino and phenylamino groups
Phenylacetic acid: Contains a phenyl group but differs in its overall structure and functional groups
Uniqueness
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4S)-4-amino-5-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
JMFXUTJZDSYTEC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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